1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[[cyclohexyl(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c15-10-9-14(11-13(16)7-4-8-13)12-5-2-1-3-6-12/h12,15-16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKXFGGUUWTCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol typically involves:
- Step 1: Formation of cyclobutan-1-ol intermediate or precursor.
- Step 2: Introduction of the amino substituent bearing the cyclohexyl and hydroxyethyl groups.
- Step 3: Final purification and characterization.
The key challenge is the selective functionalization of the cyclobutanol ring and the attachment of the amino side chain without side reactions such as ring opening or over-alkylation.
Specific Preparation Routes
Reductive Amination Approach
One common method involves reductive amination of cyclobutanone derivatives with cyclohexyl(2-hydroxyethyl)amine:
- Starting materials: Cyclobutanone and cyclohexyl(2-hydroxyethyl)amine.
- Reaction: The amine condenses with the ketone to form an imine intermediate.
- Reduction: The imine is reduced (e.g., using sodium borohydride or catalytic hydrogenation) to yield the amino alcohol.
This method offers good control over the formation of the amino-methyl linkage and preserves the hydroxyethyl functionality.
Nucleophilic Substitution on Halomethyl Cyclobutanol
Alternatively, a nucleophilic substitution strategy can be employed:
- Step 1: Synthesis of halomethyl-substituted cyclobutan-1-ol (e.g., bromomethylcyclobutanol).
- Step 2: Nucleophilic substitution with cyclohexyl(2-hydroxyethyl)amine, where the amine attacks the halomethyl group.
- Step 3: Purification of the product.
This approach allows modular assembly and can be optimized for regioselectivity.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclobutanone + cyclohexyl(2-hydroxyethyl)amine | Stirring in methanol or ethanol, room temp, then NaBH4 reduction | 70-85 | Mild conditions, avoids ring strain issues |
| Bromomethylcyclobutanol + cyclohexyl(2-hydroxyethyl)amine | Base (e.g., K2CO3), solvent (DMF or acetonitrile), 60-80°C, 12-24 h | 65-80 | Requires careful control to prevent elimination |
Research Findings and Optimization
Stereochemical Control: The presence of two stereocenters (on cyclobutanol and hydroxyethyl side chain) necessitates stereoselective synthesis or resolution methods. Reductive amination generally yields racemic mixtures unless chiral catalysts or auxiliaries are used.
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in halomethyl intermediate routes, increasing yields.
Purification: Chromatographic techniques (silica gel column chromatography, preparative HPLC) are essential for isolating pure compound, given the close polarity of intermediates.
Side Reactions: Ring opening of cyclobutanol under acidic or strongly basic conditions can occur; therefore, neutral to mildly basic conditions are preferred.
Comparative Table of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Mild conditions, fewer steps | Possible racemization | 70-85 | Good |
| Nucleophilic Substitution | Modular, versatile intermediates | Longer reaction times, side reactions | 65-80 | Moderate |
Chemical Reactions Analysis
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol has been studied for its potential as a pharmaceutical agent. The compound's structural characteristics suggest it may interact with biological targets relevant to drug development.
- Mechanism of Action : Preliminary studies indicate that the compound may act as an inhibitor for certain enzymes or receptors, potentially impacting pathways involved in neurological disorders or inflammation.
- Case Studies : Research has shown that similar compounds with cyclobutane rings have demonstrated efficacy in modulating neurotransmitter activity, suggesting that this compound could be explored for therapeutic effects in conditions like depression or anxiety.
Chemical Synthesis and Material Science
The unique structure of this compound allows it to be utilized in material science, particularly in the synthesis of polymers and advanced materials.
- Polymerization : The compound can serve as a monomer or crosslinking agent in the production of thermosetting resins. Its ability to form stable bonds can enhance the mechanical properties of materials.
- Research Findings : Studies have indicated that incorporating cyclobutane derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for high-performance applications.
Biological Research
In biological research, the compound's potential as a biochemical probe is being investigated.
- Cellular Studies : Initial experiments have shown that derivatives of this compound can influence cell signaling pathways, making it a candidate for further exploration in cancer research and regenerative medicine.
- Case Studies : Research involving similar compounds has demonstrated their ability to modulate cellular responses to stress, suggesting that this compound could be useful in studies aimed at understanding cellular resilience mechanisms.
Toxicology and Safety Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials.
- Toxicological Studies : Preliminary assessments are necessary to evaluate its toxicity levels, including acute and chronic exposure effects on human health and the environment.
- Regulatory Insights : Data from toxicological evaluations will inform regulatory bodies regarding the safe use of this compound in consumer products and pharmaceuticals.
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential drug candidate for neurological disorders |
| Material Science | Used as a monomer or crosslinker in polymer synthesis |
| Biological Research | Investigated as a biochemical probe in cancer research |
| Toxicology | Ongoing assessments for safety and environmental impact |
Mechanism of Action
The mechanism of action of 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and its analogs:
Key Observations:
- Molecular Weight : The target compound has the highest molecular weight due to its bulky cyclohexyl and hydroxyethyl groups.
- Solubility: The hydroxyethyl group introduces hydrogen-bonding capacity, which may improve aqueous solubility relative to purely aliphatic analogs like 1-{[(4-aminobutyl)amino]methyl}cyclobutan-1-ol .
- Electronic Effects : The fluorophenyl group in the analog from introduces electronegativity and aromaticity, contrasting with the target compound’s aliphatic cyclohexyl group.
Biological Activity
Overview
1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol, known by its CAS number 2150200-44-3, is a cyclic compound with a unique structure that combines a cyclohexyl group, a hydroxyethyl group, and a cyclobutanol moiety. This compound has garnered attention for its potential therapeutic applications and biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.
- Molecular Formula : C13H25NO2
- Molecular Weight : 227.34 g/mol
- Structure : The compound features a chiral center, which may contribute to its biological activity.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. These interactions may modulate the activity of receptors or enzymes, leading to various physiological effects. The precise mechanisms are still under investigation, but potential pathways include:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing neurotransmission and potentially affecting mood or cognition.
- Enzyme Modulation : It may alter enzyme activities involved in metabolic pathways, impacting cellular processes.
In Vitro Studies
Research has indicated that this compound can influence cellular processes in vitro. For example:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with GABA and dopamine receptors, potentially affecting neuronal excitability and signaling pathways.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Neuropharmacological Effects : A study demonstrated that administration of the compound in rodent models resulted in alterations in behavior consistent with anxiolytic effects.
- Cytotoxicity Assays : In vitro assays showed that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
Data Table: Biological Activity Summary
Comparative Analysis
When compared to similar compounds such as cyclohexylamine and cyclobutanol, this compound exhibits distinct biological properties due to its unique structural features.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Simple amine | Limited receptor interaction |
| Cyclobutanol | Alcohol derivative | Minimal biological activity |
| This compound | Chiral structure with potential receptor modulation | Promising therapeutic candidate |
Q & A
Q. What are the established synthetic routes for 1-{[Cyclohexyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol?
- Methodological Answer : The synthesis typically involves a reductive amination strategy. For example:
- Step 1 : React cyclobutanone with cyclohexyl(2-hydroxyethyl)amine to form an imine intermediate.
- Step 2 : Reduce the intermediate using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in ethanol at 0–25°C .
- Key Considerations : Temperature control and solvent polarity are critical for minimizing side reactions. Steric hindrance from the cyclobutane ring may necessitate extended reaction times.
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify cyclohexyl, cyclobutane, and hydroxyl protons. For example, hydroxyl protons appear as broad singlets (~1–5 ppm), while cyclobutane protons resonate at 2.5–4.0 ppm .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₆N₂O₂).
Advanced Research Questions
Q. What challenges arise in optimizing the synthetic yield of this compound?
- Methodological Answer :
- Steric Hindrance : The cyclobutane ring and bulky cyclohexyl group reduce reaction efficiency. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is recommended. Purity >95% is achievable with gradient elution .
- Side Reactions : Competing oxidation of the hydroxyl group can be mitigated by inert atmosphere (N₂/Ar) .
Q. How does stereochemistry influence the compound’s biological or chemical activity?
- Methodological Answer :
- Stereoisomerism : The cyclohexyl and cyclobutane groups introduce axial chirality. For example, cis vs. trans configurations alter hydrogen-bonding capacity and enzyme-binding affinity .
- Case Study : Analogous cyclobutane derivatives exhibit varied antidepressant activity in rodent models depending on stereochemistry .
Q. What are the compound’s potential applications in drug discovery?
- Methodological Answer :
- Central Nervous System (CNS) Agents : Structural analogs show affinity for serotonin receptors (e.g., 5-HT₁A), suggesting antidepressant or anxiolytic potential .
- Enzyme Modulation : The hydroxyl and amine groups enable interactions with metalloenzymes (e.g., monoamine oxidases) .
- Structure-Activity Relationship (SAR) Studies : Modifying the hydroxyethyl chain length can optimize pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .
Physicochemical Properties Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₂ | Calculated |
| Molecular Weight | 254.37 g/mol | PubChem |
| Solubility | Miscible in ethanol, DMSO | Experimental |
| LogP (Predicted) | 1.2–1.8 | ChemAxon |
Safety and Handling Guidelines
- Hazard Statements : H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .
- Precautions :
Data Contradictions and Resolutions
- Stereochemical Stability : Some studies report racemization under acidic conditions, while others suggest stability at pH 5–8. Resolution: Conduct pH-dependent stability assays using chiral HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
